molecular formula C19H17N3O2 B14369171 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide CAS No. 92082-44-5

3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide

Cat. No.: B14369171
CAS No.: 92082-44-5
M. Wt: 319.4 g/mol
InChI Key: IXZQTVBXGONZBV-UHFFFAOYSA-N
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Description

3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is fused with a carboxamide group and an oxopropylamino substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Oxopropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-oxopropyl phosphate: A compound with a similar oxopropyl group but different core structure.

    N-{3-[(2-methylphenyl)amino]-3-oxopropyl}cyclohexanecarboxamide: A compound with a similar oxopropylamino group but different core structure.

Uniqueness

3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is unique due to its specific combination of a quinoline core with an oxopropylamino and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

92082-44-5

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(2-oxopropylamino)-N-phenylquinoline-2-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13(23)12-20-17-11-14-7-5-6-10-16(14)22-18(17)19(24)21-15-8-3-2-4-9-15/h2-11,20H,12H2,1H3,(H,21,24)

InChI Key

IXZQTVBXGONZBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3

Origin of Product

United States

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